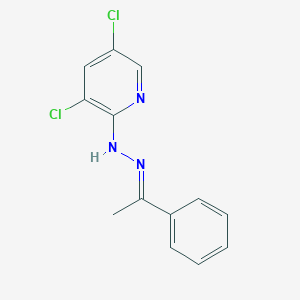![molecular formula C18H23N3OS B5552858 2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)
2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various strategies, including condensation reactions and the use of specific reagents to introduce different functional groups. For example, the synthesis of similar thiazole derivatives has been demonstrated through reactions involving benzaldehydes and compounds with dimethylamino groups, showcasing the versatility and complexity of synthesizing such compounds (Lamphon et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one" has been elucidated using techniques like X-ray crystallography, providing insights into their spatial arrangement and the orientation of functional groups. These analyses reveal the geometrical and electronic structure characteristics crucial for understanding the compound's reactivity and interaction with other molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical behavior of similar thiazole compounds involves reactions like proton tautomerism and stereoisomerism, highlighting the dynamic nature of such molecules under different conditions. These reactions significantly impact the compound's chemical properties and its potential utility in various applications (Pyrih et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study focused on the synthesis, characterization, and biological activity of a heterocyclic azo-Schiff base ligand derived from similar compounds. This research found that some metal complexes of the ligand showed effective antibacterial and antifungal properties, as well as cytotoxic action against human breast cancer cell lines, suggesting potential use as anti-cancer drugs (Al-adilee & Hasan, 2021).
Corrosion Inhibition
- Benzothiazole derivatives, structurally similar to the compound , have been synthesized and studied for their corrosion inhibiting effect on steel. These studies reveal that such compounds offer high inhibition efficiencies and can be adsorbed onto surfaces by both physical and chemical means, indicating potential applications as corrosion inhibitors (Hu et al., 2016).
Antioxidant Properties
- Research on quinazolin derivatives structurally related to the specified compound showed that some synthesized compounds exhibited excellent scavenging capacity against radicals, highlighting their potential as antioxidants (Al-azawi, 2016).
Synthesis and Characterization of Complexes
- Another study reported on the synthesis and characterization of metal complexes derived from an azo ligand similar to the compound of interest. These complexes exhibited biological activity against several bacterial strains, suggesting their potential application in antimicrobial treatments (Jaber, Kyhoiesh, & Jawad, 2021).
Computational Studies and Cyclooxygenase-2 Inhibition
- A compound with a similar structure was synthesized and structurally characterized, with molecular docking and bioassay studies indicating its potential as a cyclooxygenase-2 inhibitor. This suggests possible applications in the development of anti-inflammatory drugs (Al-Hourani et al., 2016).
Eigenschaften
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-20(2)15-9-7-14(8-10-15)13-16-17(22)19-18(23-16)21-11-5-3-4-6-12-21/h7-10,13H,3-6,11-12H2,1-2H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBZXWJMRKQULS-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)
![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)
![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)
![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)
![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)
![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)
![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)


![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)